molecular formula C5H7FN4 B14911723 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

5-Fluoro-4-hydrazinyl-2-methylpyrimidine

Cat. No.: B14911723
M. Wt: 142.13 g/mol
InChI Key: KBIWCRBDRNIHEB-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydrazinyl-2-methylpyrimidine is a chemical compound with the molecular formula C5H7FN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine and hydrazinyl groups in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine typically involves the reaction of 5-fluoro-2-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the fluorine atom by the hydrazinyl group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydrazinyl-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

    Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-hydrazinyl-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine
  • 5-Fluoro-2-methylpyrimidine
  • 4-Chloro-5-fluoro-2-methylpyrimidine

Uniqueness

5-Fluoro-4-hydrazinyl-2-methylpyrimidine is unique due to the presence of both fluorine and hydrazinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H7FN4

Molecular Weight

142.13 g/mol

IUPAC Name

(5-fluoro-2-methylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H7FN4/c1-3-8-2-4(6)5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10)

InChI Key

KBIWCRBDRNIHEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NN)F

Origin of Product

United States

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